molecular formula C10H11N3O2 B13480469 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione CAS No. 2703771-40-6

1-(3-Aminophenyl)-1,3-diazinane-2,4-dione

Cat. No.: B13480469
CAS No.: 2703771-40-6
M. Wt: 205.21 g/mol
InChI Key: LOTJWUJRMOGKIV-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-1,3-diazinane-2,4-dione is a chemical building block offered for research purposes. Compounds based on the 1,3-diazinane-2,4-dione core, also known as dihydropyrimidine-2,4(1H,3H)-dione or dihydrouracil, are of significant interest in medicinal and organic chemistry . The 1,3-diazinane-2,4-dione structure is an intermediate in the breakdown pathway of uracil and is associated with various neurological research areas . Furthermore, the aminophenyl substituent in this molecule provides a versatile handle for further chemical modification, making it a potential precursor for the synthesis of more complex molecules with potential bioactivity or for the development of materials in organic electronics . As a key feature, the structure of this compound allows researchers to explore its properties as an electron-accepting unit or to incorporate it into larger molecular frameworks. This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the product's Certificate of Analysis (COA) for specific data on purity, characterization, and lot-specific information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2703771-40-6

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-(3-aminophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15/h1-3,6H,4-5,11H2,(H,12,14,15)

InChI Key

LOTJWUJRMOGKIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione Core

The formation of the this compound core is typically achieved through multi-step synthetic sequences that involve the initial formation of an acyclic precursor followed by a key cyclization step. A common and logical approach commences with a substituted aniline (B41778), such as 3-nitroaniline (B104315), which allows for the late-stage introduction of the reactive amino group.

Multi-Step Synthesis Approaches from Precursors

A prevalent strategy for the synthesis of 1-aryl-1,3-diazinane-2,4-diones involves the initial preparation of an N-aryl-β-alanine derivative. This intermediate serves as a crucial building block for the subsequent formation of the heterocyclic ring. A plausible synthetic route is outlined below:

Synthesis of N-(3-nitrophenyl)-β-alanine: The synthesis can be initiated by the reaction of 3-nitroaniline with an acrylic acid equivalent. This Michael addition reaction establishes the carbon backbone of the future diazinane ring.

Formation of the Ureido Acid Intermediate: The resulting N-(3-nitrophenyl)-β-alanine is then reacted with a source of isocyanate, such as potassium cyanate (B1221674) in the presence of an acid, to yield N-(3-nitrophenyl)-N'-carboxymethyl-urea (a β-ureidopropanoic acid). This step introduces the necessary carbamoyl (B1232498) group for the subsequent cyclization.

Cyclization to the Diazinane-2,4-dione Ring: The N-(3-nitrophenyl)-β-ureidopropanoic acid is then subjected to acid-catalyzed intramolecular cyclization. This reaction, typically carried out in a strong acid like hydrochloric acid or sulfuric acid with heating, results in the formation of the 1,3-diazinane-2,4-dione ring, yielding 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione.

Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to an amine. This transformation is crucial for obtaining the target compound, this compound. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and clean method.

Table 1: Proposed Multi-Step Synthesis of this compound
StepReactantsReagents and ConditionsProduct
13-Nitroaniline, Acrylic AcidHeat, neat or in a high-boiling solventN-(3-nitrophenyl)-β-alanine
2N-(3-nitrophenyl)-β-alanine1. KOCN, H₂O2. HClN-(3-nitrophenyl)-β-ureidopropanoic acid
3N-(3-nitrophenyl)-β-ureidopropanoic acidConcentrated HCl, heat1-(3-nitrophenyl)-1,3-diazinane-2,4-dione
41-(3-nitrophenyl)-1,3-diazinane-2,4-dioneH₂, Pd/C, EthanolThis compound

Cyclization Strategies for Diazinane-2,4-dione Ring Formation

The key step in the synthesis of the this compound core is the intramolecular cyclization of the corresponding β-ureidopropanoic acid precursor. This transformation is typically facilitated by strong acids, which protonate the carboxylic acid group, rendering it more susceptible to nucleophilic attack by the terminal nitrogen of the urea (B33335) moiety.

The kinetics of the cyclization of 3-ureidopropanoic acid to dihydrouracil (B119008) in hydrochloric acid have been studied, providing a foundational understanding of this reaction. The reaction is known to be reversible, with the equilibrium position being dependent on the acid strength. For N-aryl substituted ureidopropanoic acids, the cyclization is a well-established method for the formation of 1-aryl-5,6-dihydrouracils (1-aryl-1,3-diazinane-2,4-diones).

Reaction Conditions and Optimization Protocols

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for each step.

For the initial Michael addition, the reaction temperature and the choice of solvent can significantly influence the yield and purity of the N-(3-nitrophenyl)-β-alanine. In the subsequent ureido acid formation, the pH and temperature control are critical to ensure the efficient formation of the urea derivative without promoting premature cyclization or side reactions.

The cyclization step is often the most critical. The choice of acid, its concentration, and the reaction temperature must be carefully controlled to drive the equilibrium towards the cyclized product and minimize degradation. For the final reduction of the nitro group, the choice of catalyst and reaction conditions (pressure of hydrogen, temperature, and solvent) are important to achieve complete conversion without affecting the diazinane-2,4-dione ring.

Derivatization Strategies and Analogue Synthesis

The presence of two key functional moieties in this compound—the aminophenyl group and the diazinane ring system—offers a rich platform for chemical derivatization and the synthesis of a diverse library of analogues.

Functionalization of the Aminophenyl Moiety

The primary amino group on the phenyl ring is a versatile handle for a wide range of chemical transformations, allowing for the introduction of various substituents to probe structure-activity relationships.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This allows for the introduction of a variety of acyl groups with different electronic and steric properties.

N-Alkylation and N-Arylation: The amino group can also undergo alkylation or arylation reactions. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl derivatives.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for a range of transformations. For instance, Sandmeyer reactions can be used to introduce halo, cyano, or hydroxyl groups.

Table 2: Representative Derivatization Reactions of the Aminophenyl Moiety
Reaction TypeReagentsProduct Functional Group
N-AcylationAcetyl chloride, pyridine (B92270)Amide
N-Alkylation (Reductive Amination)Benzaldehyde, NaBH(OAc)₃Secondary Amine
Diazotization/Sandmeyer Reaction1. NaNO₂, HCl2. CuBrBromo-substituted phenyl

Substitutions and Modifications on the Diazinane Ring System

The 1,3-diazinane-2,4-dione ring itself can be a target for chemical modification, although these transformations may require more specific conditions compared to the functionalization of the aminophenyl group.

N-3 Alkylation: The N-3 position of the diazinane ring bears a proton that can be removed by a suitable base, and the resulting anion can be alkylated with various alkyl halides. This allows for the introduction of substituents at the second nitrogen atom of the heterocyclic ring.

Modification at C-5 and C-6: The methylene (B1212753) groups at the C-5 and C-6 positions of the diazinane ring can potentially be functionalized, for example, through halogenation followed by substitution reactions. However, these reactions may be less straightforward due to the presence of the two carbonyl groups.

The strategic combination of derivatization at both the aminophenyl moiety and the diazinane ring system allows for the generation of a vast chemical space of analogues of this compound for various scientific investigations.

Post-Synthetic Transformation Techniques for Structural Diversification

Post-synthetic modification (PSM) is a powerful strategy for expanding the functional and structural diversity of core molecules like this compound without the need for de novo synthesis. This approach allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the compound's properties. A common strategy involves leveraging the reactivity of the pendant amino group on the phenyl ring.

One notable method for diversification is the reaction of the amino group with various electrophiles. For instance, amino-functionalized heterocyclic compounds can undergo reactions with alkyl halides, providing a pathway to N-alkylated derivatives. mdpi.com Another versatile approach is the formation of imine bonds through the condensation of the primary amine with a range of aldehydes. This reaction is often reversible, which can be advantageous in certain applications. rsc.org

The diazinane-2,4-dione ring, being a uracil (B121893) analog, also offers opportunities for modification. Functionalization at different positions of the pyrimidine (B1678525) ring can lead to a variety of molecular arrangements. rsc.org Inspired by the broader chemistry of uracil, derivatization can be achieved through alkylation and acylation reactions, often employing catalysts like DMAP in solvents such as pyridine or DMF. rsc.org A deconstruction-reconstruction strategy has also been explored for pyrimidine diversification, where the ring is cleaved and then reformed with different building blocks to create novel heterocyclic systems. nih.gov

These post-synthetic modifications are crucial for structure-activity relationship (SAR) studies, which are fundamental to the development of new therapeutic agents and other functional molecules. bohrium.com

Chemical Reactivity and Mechanistic Investigations

Understanding the chemical reactivity of this compound is essential for predicting its behavior in different chemical environments and for designing novel synthetic transformations. The molecule possesses two primary sites of reactivity: the aromatic amine and the diazinane-2,4-dione lactam system.

Electrophilic and Nucleophilic Reactions of the Aromatic Amine

The aminophenyl group is a key functional handle for a variety of chemical transformations. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions relative to itself. However, the reactivity is generally less than that of aniline due to the electron-withdrawing character of the diazinane-2,4-dione moiety attached to the phenyl ring, which can be conceptually compared to the reduced reactivity of N-phenylacetamide (acetanilide) towards electrophilic aromatic substitution. vaia.com In acidic conditions, the amino group can be protonated, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.org

The amino group itself can act as a nucleophile. It can participate in nucleophilic substitution reactions with suitable electrophiles. The nucleophilicity of the aromatic amine can be modulated by the reaction conditions. In neutral or basic media, the lone pair of electrons on the nitrogen atom is available for nucleophilic attack. For instance, it can react with alkyl halides, acyl chlorides, and other electrophilic species. The reactivity of the amino group is generally higher than that of a phenolic hydroxyl group under neutral conditions. researchgate.net

Transformations Involving the Diazinane-2,4-dione Lactam System

The diazinane-2,4-dione ring system, a derivative of uracil, contains a lactam functionality that can undergo various transformations. The lactam bonds are susceptible to cleavage under certain conditions, such as alcoholysis in the presence of a base. researchgate.net This can lead to ring-opening reactions, providing access to acyclic derivatives.

Furthermore, the diazinane-2,4-dione ring can be involved in more complex transformations. For example, multicomponent reactions involving similar heterocyclic structures like epoxides and imines can lead to the formation of larger ring systems such as 1,3-oxazinan-4-ones. mdpi.com While not directly demonstrated for this compound, such reactions highlight the potential for ring expansion and the synthesis of novel fused heterocyclic systems. The reactivity of the C5 and C6 positions of the uracil ring is also a key area of interest, with various methods developed for their chemical modification. mdpi.com

Proposed Reaction Mechanisms for Novel Derivatives

The synthesis of novel derivatives from this compound would likely proceed through well-established reaction mechanisms. For electrophilic aromatic substitution on the aminophenyl ring, the mechanism involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. wikipedia.org

Nucleophilic substitution reactions involving the amino group typically follow an S(_N)2 or related mechanism, where the nitrogen lone pair attacks an electrophilic center, leading to the displacement of a leaving group. youtube.com In the case of reactions involving the lactam ring, mechanisms can be more varied. For instance, base-catalyzed ring opening would likely involve nucleophilic attack at a carbonyl carbon, followed by cleavage of a C-N bond.

For the construction of more complex derivatives, multicomponent reactions offer efficient pathways. The mechanisms of these reactions often involve a cascade of sequential steps, such as the formation of a zwitterionic tetrahedral intermediate in aminolysis reactions. acs.org

Sustainable and Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency.

Application of Catalyst-Free Reactions

A significant focus in green chemistry is the development of catalyst-free reactions, which simplifies reaction procedures, reduces costs, and avoids contamination of the product with metal catalysts. Several catalyst-free methods have been developed for C-N bond formation, which could be applicable to the synthesis and modification of this compound. nih.govresearchgate.net For example, the synthesis of thioethers from aminophenol derivatives has been achieved under catalyst-free conditions in environmentally benign aqueous media. researchgate.net

Solvent-Free and Mechanochemical Synthesis

The development of environmentally benign synthetic methodologies has led to a surge of interest in solvent-free and mechanochemical approaches for the production of heterocyclic compounds, including this compound. These techniques offer significant advantages over traditional solution-phase synthesis, such as reduced solvent waste, lower energy consumption, shorter reaction times, and often improved product yields and purity. researchgate.nettandfonline.com

The synthesis of the 1,3-diazinane-2,4-dione core, a dihydropyrimidinone (DHPM) structure, is typically achieved through the Biginelli reaction. This multicomponent reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (or a urea derivative). unair.ac.idtaylorandfrancis.com For the synthesis of this compound, the key starting materials would be 3-aminobenzaldehyde, ethyl acetoacetate, and urea.

Solvent-Free Thermal Synthesis

Solvent-free synthesis, often conducted by heating a mixture of reactants in the absence of a solvent, has been widely and successfully applied to the Biginelli reaction. orientjchem.orgresearchgate.net This approach can proceed without a catalyst, although the use of various catalysts can significantly enhance reaction rates and yields. tandfonline.com A general procedure involves mixing the aldehyde, β-ketoester, and urea, and heating the mixture, typically at temperatures ranging from 80°C to 100°C. tandfonline.comnih.gov

A variety of catalysts have been shown to be effective under these conditions, including Lewis acids, Brønsted acids, and heterogeneous catalysts. For instance, silica (B1680970) chloride has been used as an inexpensive and efficient catalyst for the synthesis of 4-aryl substituted dihydropyrimidinones under solvent-free conditions at 80°C. nih.gov Another approach utilizes a novel Brønsted acidic ionic liquid, which effectively catalyzes the reaction at 90°C within 30 minutes, leading to excellent yields. nih.gov Even catalyst-free conditions have proven successful, with one study reporting good yields by simply heating the reactants at 90°C for four hours. tandfonline.com The reaction work-up is generally straightforward, involving washing the solidified reaction mixture with water to remove excess urea, followed by recrystallization from a solvent like ethanol. tandfonline.comnih.gov

The table below summarizes representative findings for solvent-free Biginelli-type reactions applicable to the synthesis of this compound.

Aldehydeβ-DicarbonylUrea SourceCatalystTemperature (°C)TimeYield (%)
Aromatic AldehydeEthyl AcetoacetateUreaNone904 h70-95
Aromatic AldehydeEthyl AcetoacetateUreaSilica Chloride (2.5 mol%)803 h85-96
Aromatic AldehydeEthyl AcetoacetateUrea[Btto][p-TSA] (0.15 mmol)9030 min88-96
Aromatic AldehydeEthyl AcetoacetateUreaCalcined Mg/Fe Hydrotalcite10045 min88-97

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions. researchgate.net This solvent-free technique can lead to the formation of unique products not accessible through traditional solution-based methods and often results in significantly accelerated reaction rates. researchgate.net The high concentration of reactants in the solid state and the absence of solvation phenomena contribute to the efficiency of mechanochemical transformations. researchgate.net

For the Biginelli reaction, mechanochemical approaches have been explored, demonstrating the potential for high-yield synthesis of dihydropyrimidinones. researchgate.net In a typical mechanochemical procedure, the reactants (aromatic aldehyde, β-dicarbonyl compound, and urea) are combined in a milling jar, often with a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA), and milled at room temperature. researchgate.net The use of planetary ball mills can provide the necessary energy to drive the reaction to completion, sometimes in a matter of minutes. researchgate.net The work-up for these reactions is often exceptionally simple, sometimes requiring only a wash with water to isolate the pure product. researchgate.net

The table below presents research findings for mechanochemical Biginelli reactions, which could be adapted for the synthesis of this compound.

Aldehydeβ-DicarbonylUrea SourceCatalystMilling ConditionsTimeYield (%)
p-Substituted Benzaldehydes2-Hydroxy-1,4-naphthoquinoneUreap-TSA (20 mol%)Planetary Ball MillNot Specified90 (for linear product)
Aromatic AldehydesEthyl AcetoacetateUreaFe(NO3)3·9H2O (10 mol%)Grinding (Mortar & Pestle)10-15 min85-95
Aromatic AldehydesEthyl AcetoacetateUreaDIPEAcStirring at Room Temp15-30 min90-96

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione, both ¹H and ¹³C NMR would be employed to confirm its covalent structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals would correspond to the protons on the aminophenyl ring and the diazinane ring. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The protons of the methylene (B1212753) groups in the diazinane ring would likely appear as distinct multiplets in the aliphatic region (δ 2.0-4.0 ppm), with their chemical shifts and coupling patterns providing insight into the ring's conformation. The amine (NH₂) and amide (NH) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbons of the dione (B5365651) functionality (typically δ 150-170 ppm), the aromatic carbons of the phenyl ring (δ 110-150 ppm), and the aliphatic carbons of the diazinane ring (δ 30-50 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0 (m)110 - 150
Diazinane CH₂2.5 - 4.0 (m)30 - 50
Amine NH₂Variable (br s)-
Amide NHVariable (br s)-
Carbonyl C=O-150 - 170

Note: These are predicted values and actual experimental data may vary. m = multiplet, br s = broad singlet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the dione group (around 1650-1750 cm⁻¹), N-H stretching of the amine and amide groups (around 3200-3500 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound would likely exhibit absorption maxima corresponding to the π → π* transitions of the phenyl ring and n → π* transitions of the carbonyl groups. The exact position of these absorptions would be influenced by the solvent polarity.

Interactive Data Table: Expected IR Absorption Bands and UV-Vis Maxima

Functional Group Expected IR Frequency (cm⁻¹) Electronic Transition Expected UV-Vis λmax (nm)
N-H (Amine/Amide)3200 - 3500π → π* (Aromatic)~250 - 280
C-H (Aromatic)3000 - 3100n → π* (Carbonyl)~300 - 330
C-H (Aliphatic)2850 - 3000
C=O (Dione)1650 - 1750

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer clues about the connectivity of the atoms. Expected fragmentation pathways for this compound could involve cleavage of the bond between the phenyl and diazinane rings, as well as fragmentation of the diazinane ring itself.

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Predicted m/z Possible Identity
[M+H]⁺220.0924Protonated Molecular Ion
[M-NH₂]⁺204.0611Loss of Aminophenyl Radical
[C₆H₆N]⁺92.0500Aminophenyl Cation

Note: Predicted m/z values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the diazinane ring and the orientation of the aminophenyl substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Obtaining a suitable single crystal of this compound would be a prerequisite for this analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample. A single sharp peak in the chromatogram would indicate a high degree of purity. Different column types (e.g., reversed-phase, normal-phase) and mobile phase compositions would be tested to achieve optimal separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. The retention factor (Rf) value of the compound would be determined in various solvent systems.

Following a comprehensive search for scientific literature, no specific computational chemistry or molecular modeling studies for the compound "this compound" could be located. The search included queries for quantum chemical calculations (Density Functional Theory, Frontier Molecular Orbital analysis, Natural Bond Orbital analysis, and Molecular Electrostatic Potential mapping) and molecular docking investigations.

It is important to note that while research exists on similar structures, such as other diazinane derivatives or compounds with aminophenyl groups, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these related but distinct chemical entities.

The absence of search results suggests that the specific computational and molecular modeling studies outlined in the request have not been published in publicly accessible scientific literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Scoring Functions for Binding Affinity Prediction

In the initial stages of drug discovery, computational scoring functions are pivotal in predicting how strongly a compound, or 'ligand', will bind to a biological target, typically a protein. These functions estimate the binding free energy, where a more negative score generally indicates a stronger, more favorable interaction. This predictive power allows for the rapid screening of large libraries of compounds to identify promising candidates.

For a molecule like 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione, various types of scoring functions would be employed to predict its binding affinity to a hypothetical target. These include:

Force-field-based scoring functions: These calculate the sum of non-covalent interactions, such as van der Waals forces and electrostatic interactions, between the ligand and the protein.

Empirical scoring functions: These use a set of weighted energy terms, derived from experimental data, to predict binding affinity.

Knowledge-based scoring functions: These derive statistical potentials from large datasets of known protein-ligand complexes to estimate the likelihood of certain interactions.

The selection of an appropriate scoring function is critical, and often a 'consensus scoring' approach, which combines the results of multiple functions, is used to enhance the reliability of the prediction.

Table 1: Overview of Scoring Functions in Binding Affinity Prediction

Scoring Function TypeUnderlying PrinciplePrimary Application
Force-Field-Based Summation of non-covalent interaction energies (e.g., van der Waals, electrostatic).Ranking potential ligands based on interaction strength.
Empirical Utilizes weighted energy terms derived from experimental binding data.Predicting binding affinities and guiding lead optimization.
Knowledge-Based Derives statistical potentials from known protein-ligand structures.Identifying favorable and unfavorable interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic perspective of molecular systems, allowing researchers to observe the movement and interaction of atoms and molecules over time. This technique provides invaluable insights into the conformational flexibility of this compound and the stability of its interactions with a potential biological target.

Conformational Dynamics of the Compound and Its Complexes

The structural flexibility of a ligand is a key determinant of its binding capabilities. This compound possesses several rotatable bonds, particularly around the aminophenyl group, which allow it to adopt various three-dimensional shapes or conformations. MD simulations can map out the 'conformational landscape' of the molecule, identifying low-energy, stable conformations that are more likely to be biologically active. When the compound is simulated in complex with a protein, these simulations can reveal how its conformation adapts to the binding site and any induced conformational changes in the protein itself. Studies on similar cyclic urea-containing compounds have demonstrated that specific conformations are often required for optimal binding. researchgate.net

Dynamic Stability and Flexibility of Ligand-Target Interactions

Beyond a static picture, MD simulations elucidate the stability and nature of the interactions between a ligand and its target over time. For this compound, these simulations could identify crucial hydrogen bonds formed by its amino and carbonyl groups, as well as hydrophobic interactions involving the phenyl ring. By analyzing the trajectory of the simulation, researchers can assess the persistence of these interactions, providing a measure of the complex's stability. Understanding the dynamic nature of these interactions is essential for rational drug design, as it can guide modifications to the molecule to enhance binding affinity and residence time at the target.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools for establishing a link between the chemical structure of a compound and its biological activity, guiding the design of more potent molecules.

Development of Predictive Models for Biological Activity based on Structural Features

QSAR studies aim to create mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For a series of analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties) and correlating them with experimentally determined activities. Such models can then be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources. QSAR studies on other aminophenyl derivatives have often highlighted the importance of properties like hydrophobicity and the presence of hydrogen bond donors and acceptors in determining their biological effects. nih.gov

Identification of Key Pharmacophoric Features for Biological Response

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would likely include:

A hydrogen bond donor (the amino group).

Hydrogen bond acceptors (the carbonyl groups of the diazinane-dione ring).

An aromatic feature (the phenyl ring).

This spatial arrangement of features can be used as a 3D query to search virtual libraries of compounds to identify novel molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. This process, known as virtual screening, is a cornerstone of modern drug discovery.

Table 2: Comparison of QSAR and Pharmacophore Modeling

TechniqueFocusOutputApplication
QSAR Correlating molecular descriptors with biological activity.A mathematical equation predicting activity.Predicting the activity of new analogs and guiding lead optimization.
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups.A 3D model of key interaction features.Virtual screening to discover novel chemical scaffolds with potential activity.

Investigation of Biological Activities and Mechanisms of Action Non Clinical Focus

Enzyme Inhibition Profiling and Kinetic Studies

No studies detailing the enzyme inhibition profile or kinetic analysis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione were identified. Research into its potential as an inhibitor for specific enzymes has not been reported.

Identification of Potential Biological Targets (e.g., specific enzymes like α-glucosidase, aldose reductase, tyrosinase, cyclooxygenase, reverse transcriptase, protease)

Direct investigations into the inhibitory effects of this compound against enzymes such as α-glucosidase, aldose reductase, tyrosinase, cyclooxygenase, reverse transcriptase, or various proteases have not been documented in the available literature. While derivatives of similar heterocyclic cores, such as pyrimidinediones, have been explored for such activities, no specific data for the aminophenyl-substituted dihydrouracil (B119008) exists.

Mechanistic Insights into Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive modes)

In the absence of enzyme inhibition data for this compound, no mechanistic insights, including the mode of inhibition (competitive, non-competitive, or uncompetitive), can be provided. Kinetic studies, which are essential for determining these mechanisms, have not been published for this compound.

Receptor Binding and Modulation Studies (In Vitro)

There is a lack of published research on the interaction of this compound with any specific biological receptors.

Characterization of Ligand-Receptor Interactions

No studies characterizing the binding interactions of this compound with any receptor are available. Consequently, data on its binding affinity, selectivity, or the specific molecular interactions involved are absent from the scientific record.

Exploration of Agonist, Antagonist, or Modulatory Activities

Without receptor binding data, the functional activity of this compound as a potential agonist, antagonist, or modulator of any receptor remains undetermined.

Cellular Pathway Investigation (In Vitro Models, Excluding Clinical Outcomes)

No in vitro studies investigating the effects of this compound on cellular pathways have been reported. Research on its potential to modulate signaling cascades, gene expression, or other cellular processes in non-clinical models is not available.

Modulation of Intracellular Signaling Cascades

Based on the activities of structurally similar compounds, this compound could potentially modulate several intracellular signaling pathways. Pyrimidine (B1678525) derivatives are known to interfere with signaling cascades that are crucial for cell proliferation, survival, and apoptosis. researchgate.net For instance, certain novel aminopyrimidine-2,4-diones have been investigated as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are key regulators of cell cycle progression and gene transcription. nih.gov Inhibition of these proteins can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Furthermore, natural compounds are known to affect a multitude of cellular signaling pathways, including NF-κB, MAPK, Wnt, and p53, which are often dysregulated in cancer. researchgate.net The aminophenyl moiety of this compound could also play a role in its potential to modulate signaling pathways. Aromatic amines can undergo metabolic activation to reactive species that may induce cellular stress, potentially triggering stress-responsive signaling pathways. nih.gov

It is important to note that without direct experimental evidence, the specific signaling cascades modulated by this compound remain speculative.

Effects on Gene Expression and Protein Regulation

The potential modulation of intracellular signaling cascades by this compound would likely translate to downstream effects on gene expression and protein regulation. For example, inhibition of BRD4, a transcriptional coactivator, by related aminopyrimidine-2,4-diones would lead to the downregulation of its target genes, many of which are oncogenes. nih.gov

Moreover, drugs containing a primary aromatic amine group have been shown to induce changes in hepatic gene expression. nih.gov While the effects are drug-specific, some aromatic amines have been observed to up-regulate enzymes involved in detoxification and cellular defense, such as aldo-keto reductases and glutathione-S-transferases. nih.gov This suggests that this compound could potentially influence the expression of genes involved in cellular stress responses.

Studies on other uracil (B121893) derivatives have also indicated their ability to interfere with DNA synthesis by inhibiting key enzymes, which would indirectly affect the expression of genes related to cell cycle control and DNA repair. nih.govnih.gov

Potential Molecular Target ClassPotential Downstream Effect on Gene/Protein Regulation
Kinases (e.g., PLK1)Altered expression of cell cycle regulatory proteins.
Bromodomains (e.g., BRD4)Downregulation of oncogene transcription.
DNA Synthesis EnzymesIndirect effects on DNA repair and cell cycle gene expression.
Stress-Response PathwaysUpregulation of detoxification and antioxidant protein expression.

Structure-Activity Relationship (SAR) Studies for Biological Potency

While specific SAR studies for this compound are not available, general principles can be derived from research on the broader class of pyrimidine-2,4-dione derivatives.

Elucidation of Structural Determinants for Biological Response

The biological activity of pyrimidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on both the pyrimidine ring and any attached aromatic moieties.

For anticancer activity, the substitution pattern on the phenyl ring is crucial. In a series of novel 2,4-diaminopyrimidine (B92962) derivatives, variations in the substituents on the terminal aniline (B41778) moiety significantly impacted their potency against various cancer cell lines. rsc.org For some uracil-azole hybrids, the presence of electron-donating groups on a benzyl (B1604629) moiety attached to the uracil core was found to enhance cytotoxic potency. nih.gov

The position of the amino group on the phenyl ring in this compound (meta position) is a key structural feature. The spatial arrangement of this functional group can influence the molecule's ability to form hydrogen bonds and other interactions with biological targets. In studies of citalopram (B1669093) analogues, substitutions at different positions of a phenyl ring led to varied binding affinities at monoamine transporters, highlighting the importance of substituent placement. nih.gov

The 1,3-diazinane-2,4-dione core itself serves as a critical scaffold. Modifications to this ring system, such as the introduction of different substituents at various positions, are known to modulate biological activity. For instance, in a series of pyrazolopyrimidines, the replacement of a phenolic hydroxyl group with a methoxy (B1213986) group resulted in a complete loss of activity, underscoring the importance of specific functional groups for target interaction. drugdesign.org

Structural MoietyPotential Role in Biological Activity
1,3-Diazinane-2,4-dione CoreScaffold for orienting substituents; potential for hydrogen bonding.
Phenyl RingPlatform for substitution to modulate potency and selectivity.
3-Amino GroupPotential hydrogen bond donor/acceptor; influences physicochemical properties.

Rational Design Principles for Optimizing Biological Activity

Based on the SAR of related compounds, several rational design principles can be proposed to optimize the biological activity of this compound.

One approach would be the systematic modification of the aminophenyl ring. This could involve altering the position of the amino group (ortho, meta, para) to explore the optimal geometry for target binding. Additionally, the introduction of various substituents on the phenyl ring, such as halogens, alkyl, or alkoxy groups, could be explored to enhance potency and selectivity. rsc.orgmalariaworld.org Computational modeling and docking studies could aid in predicting which substitutions would lead to more favorable interactions with a specific target. malariaworld.org

Another strategy would involve modifications to the 1,3-diazinane-2,4-dione ring. For example, substitution at other available positions on the ring could be investigated to improve pharmacokinetic properties or introduce additional points of interaction with a biological target.

The design of hybrid molecules, where the this compound scaffold is combined with other known pharmacophores, could also be a fruitful avenue for discovering compounds with novel or enhanced activities. nih.gov

Drug Discovery and Chemical Biology Applications Non Clinical Focus

Role as a Privileged Scaffold in Medicinal Chemistry

A comprehensive analysis in this section would typically investigate whether the 1-(3-aminophenyl)-1,3-diazinane-2,4-dione core is considered a "privileged scaffold." This would involve a review of literature to determine if this structural motif is recurrent in a variety of biologically active compounds that interact with different biological targets. Research in this area would explore the specific structural features of the aminophenyl group and the diazinane-dione ring that might confer advantageous properties for drug design, such as favorable molecular interactions, good pharmacokinetic profiles, and synthetic accessibility. Without specific studies on this compound, its status as a privileged scaffold remains undetermined.

Lead Compound Identification and Optimization Strategies

This subsection would focus on instances where this compound has been identified as a "hit" or "lead" compound in a drug discovery program. It would detail the screening assays (e.g., high-throughput screening, fragment-based screening) that led to its identification. Furthermore, it would describe the subsequent medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. This would involve the synthesis and biological evaluation of analogs, exploring structure-activity relationships (SAR) to understand how modifications to the aminophenyl ring or the diazinane-dione core affect its biological activity. As no such studies have been published, no information is available on optimization strategies for this specific compound.

Development of Chemical Probes for Biological Research

Here, the article would discuss the potential or actual use of this compound as a starting point for the development of chemical probes. These probes are essential tools for studying biological processes and validating drug targets. The section would describe the chemical modifications made to the parent compound to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for target identification, without significantly altering its biological activity. The application of these probes in techniques such as fluorescence microscopy or affinity chromatography would also be detailed. The absence of research in this area means there are no known chemical probes derived from this specific scaffold.

Application in High-Throughput Virtual Screening and Compound Library Design

This final section would explore the computational applications of the this compound scaffold. It would describe its inclusion in virtual screening libraries used to computationally identify potential ligands for various biological targets. The design of focused compound libraries based on this scaffold, aimed at specific protein families, would also be a key topic. This would include details on the computational methods used, such as molecular docking and pharmacophore modeling, to predict the binding of these compounds to their targets. Lacking any published data, the utility of this compound in virtual screening and library design remains purely speculative.

Future Research Directions and Translational Potential Non Clinical

Exploration of Unexplored Synthetic Avenues for Novel Analogs

The therapeutic potential of a lead compound can be significantly enhanced through the synthesis of novel analogs. For 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione, several synthetic avenues remain to be explored. Future research could focus on modifications at three key positions: the aminophenyl ring, the diazinane core, and the dione (B5365651) functional groups.

One promising approach involves the derivatization of the primary amino group on the phenyl ring. This could be achieved through reactions such as acylation, alkylation, or sulfonylation, leading to a diverse library of amide, secondary/tertiary amine, or sulfonamide analogs. Another strategy could involve the introduction of various substituents on the phenyl ring to explore the structure-activity relationship (SAR).

Furthermore, the synthesis of fused heterocyclic systems by annulating a new ring to the existing diazinane scaffold could yield novel chemical entities with unique pharmacological profiles. For instance, the reaction with appropriate reagents could lead to the formation of triazolo-, thieno-, or pyrazolo-fused derivatives. The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues has been reported as a successful strategy for developing new inhibitors of Poly(ADP-ribose) polymerases-1 (PARP-1). researchgate.netrsc.org

The following table illustrates potential synthetic modifications and the resulting analog classes:

Modification SiteReaction TypePotential Analog Class
Aminophenyl groupAcylationAmides
Phenyl ringElectrophilic substitutionSubstituted phenyl derivatives
Diazinane ringAnnulationFused heterocyclic systems
Dione carbonylsThionationThio-analogs

Identification of New Biological Targets and Pathways

The structural similarity of this compound to other pyrimidine (B1678525) analogs suggests that it may interact with a range of biological targets. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects. nih.gov Future research should, therefore, focus on screening this compound and its novel analogs against a panel of clinically relevant targets.

Given that pyrimidine is a fundamental component of DNA and RNA, enzymes involved in nucleotide metabolism are attractive targets. frontiersin.org Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, is a validated target in cancer and inflammatory diseases. frontiersin.org Additionally, cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, are often targeted by pyrimidine-based inhibitors. nih.gov

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds. For example, 1,3,4-thiadiazole (B1197879) derivatives have been explored as anticancer agents due to their ability to interfere with DNA replication. medrxiv.org Similarly, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, an important target in cancer therapy. researchgate.netrsc.org

Potential biological targets for this compound and its analogs are summarized in the table below:

Target ClassSpecific ExamplesPotential Therapeutic Area
KinasesCyclin-Dependent Kinases (CDKs), VEGFR, EGFRCancer
DNA Repair EnzymesPoly(ADP-ribose) polymerase-1 (PARP-1)Cancer
Metabolic EnzymesDihydroorotate dehydrogenase (DHODH)Cancer, Inflammatory Diseases
Microbial EnzymesDihydrofolate reductaseInfectious Diseases

Advancements in Computational Methodologies for Predictive Modeling

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and pharmacokinetic properties, thus guiding the design of more potent and selective compounds. nih.gov For this compound, various computational methodologies can be employed to accelerate the drug development process.

Quantitative Structure-Activity Relationship (QSAR) studies, both in 2D and 3D, can be utilized to build models that correlate the structural features of a series of analogs with their biological activity. nih.gov These models can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulations can provide insights into the binding mode of this compound and its analogs with their biological targets. nih.gov This information is crucial for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity. For instance, docking studies of pyrano[2,3-d]pyrimidine-2,4-dione derivatives in the PARP-1 active site have been used to explore their binding modes. researchgate.netrsc.org

In addition to predicting activity, computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. nih.gov Early assessment of these properties is essential to avoid costly failures in later stages of drug development.

Integration with Systems Biology Approaches for Comprehensive Understanding

While traditional drug discovery often focuses on a single target, a systems biology approach aims to understand the broader effects of a compound on the intricate network of biological pathways. medrxiv.orgmedrxiv.org This holistic perspective can provide a more comprehensive understanding of a drug's mechanism of action, potential side effects, and opportunities for combination therapies.

For this compound, a systems biology workflow could be designed to connect its molecular effects with cellular and physiological outcomes. medrxiv.org This would involve integrating various 'omics' data, such as transcriptomics, proteomics, and metabolomics, from cells or tissues treated with the compound.

By analyzing how the compound perturbs different biological pathways, researchers can identify not only its primary target but also its off-target effects. This is particularly relevant for pyrimidine analogs, as pyrimidine metabolism is interconnected with other key metabolic pathways, such as the urea (B33335) cycle. medrxiv.orgmedrxiv.org Such an approach can help in identifying potential biomarkers for patient stratification and for monitoring treatment response.

The integration of computational modeling with systems biology can further enhance our understanding. For example, data from 'omics' studies can be used to refine and validate pathway models, leading to more accurate predictions of a compound's biological effects.

Q & A

Q. What are the common synthetic routes for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione, and how are key intermediates characterized?

Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Reacting urea with substituted phenyl precursors under reflux conditions (e.g., ethanol, 50°C) to form the diazinane-dione core .
  • Protection/deprotection strategies : For example, using acetyl groups to protect amine functionalities during intermediate steps, followed by acidic hydrolysis to regenerate the free amine .
  • Characterization of intermediates : Techniques like FTIR (to confirm C=O stretches at ~1714 cm⁻¹ and N-H stretches at ~3298 cm⁻¹) and ¹H NMR (to resolve aromatic protons at δ 7.4–8.2 ppm and hydroxyl groups at δ 5.3 ppm) are critical .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Answer:

  • FTIR Spectroscopy : Identifies functional groups such as the diazinane-dione carbonyl (C=O at ~1714 cm⁻¹) and aromatic amines (N-H stretches at ~3298 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves proton environments (e.g., aromatic protons, methyl groups) and carbon backbone connectivity. For example, the 3-aminophenyl group shows distinct splitting patterns in aromatic regions .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the core structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromo, iodo, or methoxy groups at the phenyl ring) and evaluate changes in bioactivity. For instance, shows that electron-withdrawing groups enhance anticonvulsant activity in rat models .
  • Dose-Response Analysis : Use in vitro assays (e.g., enzyme inhibition IC₅₀) and in vivo models (e.g., strychnine-induced epilepsy in rats) to establish therapeutic windows and validate target engagement .
  • Data Normalization : Control for variables like solubility (via logP measurements) and metabolic stability (using liver microsome assays) to isolate structural effects .

Q. What strategies optimize reaction yields during the synthesis of this compound derivatives?

Answer:

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps. highlights acetic acid as a catalyst for forming diazinane-trione derivatives via Pinner reactions .
  • Temperature Control : Maintain precise reflux conditions (e.g., 50–70°C) to minimize side reactions, as seen in ’s synthesis of imidazolidine-dione analogs .
  • Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization (ethanol/water mixtures) to isolate high-purity products .

Q. What mechanistic insights guide the design of this compound-based enzyme inhibitors?

Answer:

  • Target Binding Analysis : Molecular docking studies (e.g., AutoDock Vina) predict interactions with enzyme active sites. For example, the diazinane-dione core may hydrogen-bond with catalytic residues in hydrolases or kinases .
  • Functional Group Engineering : Introduce substituents (e.g., bromine at the 5-position) to enhance hydrophobic interactions or improve binding affinity, as demonstrated in for iodophenyl analogs .
  • Kinetic Studies : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) and determine competitive vs. non-competitive mechanisms .

Q. How do researchers evaluate the therapeutic potential of this compound in neurological disorders?

Answer:

  • In Vivo Models : Test anticonvulsant activity in strychnine-induced epilepsy models (e.g., rodents), monitoring seizure latency and mortality rates. reports dose-dependent suppression of seizures at 50–100 mg/kg .
  • Blood-Brain Barrier (BBB) Penetration : Assess via parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models to ensure CNS bioavailability .
  • Toxicity Profiling : Conduct acute toxicity studies (e.g., LD₅₀ determination) and histopathological analysis of major organs to validate safety .

Q. What computational tools are used to predict the physicochemical properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps to predict stability and reactivity .
  • ADMET Prediction Software : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions to guide lead optimization .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with biological membranes or proteins to refine pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.